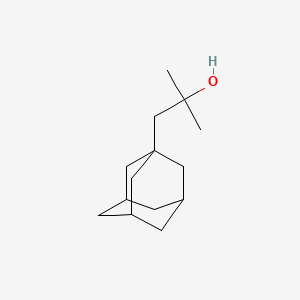
1-(1-Adamantyl)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-2-methylpropan-2-ol is an organic compound featuring an adamantane core, a unique tricyclic hydrocarbon structure, and a tertiary alcohol functional group
作用机制
Target of Action
Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives have been reported to exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives have been associated with a variety of chemical and catalytic transformations .
Pharmacokinetics
Adamantane derivatives have been reported to undergo various metabolic transformations .
Action Environment
Adamantane derivatives have been reported to exhibit unique structural, biological, and stimulus-responsive properties .
生化分析
Biochemical Properties
The adamantyl group in 1-(1-Adamantyl)-2-methylpropan-2-ol is known to interact with various biomolecules. For instance, it has been reported that adamantyl compounds can interact with transition metals, forming complexes that exhibit unique properties
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. Given the stability of the adamantyl group, it is likely that this compound exhibits good stability. The changes in its effects over time and any potential degradation products need to be investigated .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that adamantyl compounds can undergo hydroxylation
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with isobutyraldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the acid-catalyzed hydration of 1-(1-adamantyl)-2-methylpropene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 1-(1-Adamantyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into different adamantane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation: Adamantanone or adamantane carboxylic acid.
Reduction: Various reduced adamantane derivatives.
Substitution: Halogenated adamantane compounds or other substituted derivatives.
科学研究应用
1-(1-Adamantyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the development of advanced materials, including high-performance polymers and nanomaterials.
相似化合物的比较
Adamantane: The parent hydrocarbon structure, used as a reference for comparing derivatives.
1-Adamantanol: A simpler alcohol derivative of adamantane.
Amantadine: An antiviral drug with a similar adamantane core but different functional groups.
Memantine: A medication used to treat Alzheimer’s disease, featuring an adamantane structure with different substituents.
Uniqueness: 1-(1-Adamantyl)-2-methylpropan-2-ol stands out due to its specific combination of a tertiary alcohol group and an adamantane core, providing unique chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust and versatile molecular scaffolds.
属性
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYOXUXJQXEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
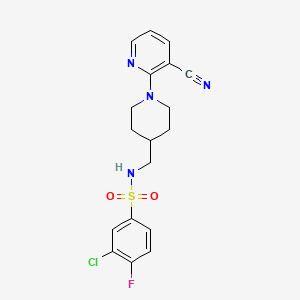
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)
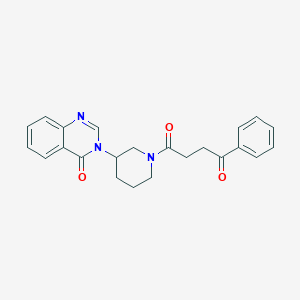
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride](/img/structure/B2543651.png)
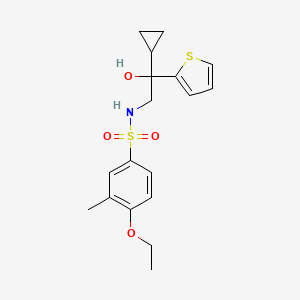
![N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2543656.png)
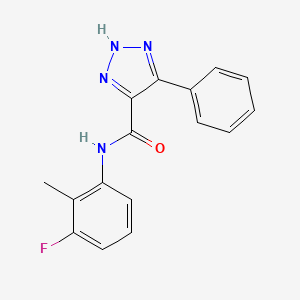
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2543661.png)
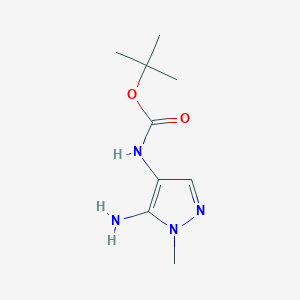
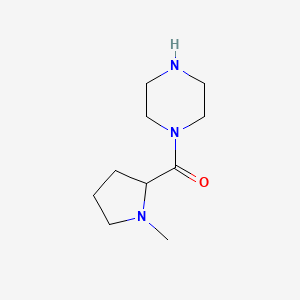
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
